molecular formula C7H9FN2O B570820 4-Fluoro-5-methoxybenzene-1,2-diamine CAS No. 125163-15-7

4-Fluoro-5-methoxybenzene-1,2-diamine

Cat. No.: B570820
CAS No.: 125163-15-7
M. Wt: 156.16
InChI Key: MHUASRLIRHEOIZ-UHFFFAOYSA-N
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Description

4-Fluoro-5-methoxybenzene-1,2-diamine is an organic compound with the molecular formula C7H9FN2O It is a derivative of benzene, featuring both fluorine and methoxy substituents on the aromatic ring, along with two amine groups

Scientific Research Applications

4-Fluoro-5-methoxybenzene-1,2-diamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

    Target of Action

    Benzene derivatives often interact with various biological targets via electrophilic aromatic substitution . The specific targets would depend on the exact biological context and the presence of specific enzymes or receptors that can interact with the compound.

    Mode of Action

    In electrophilic aromatic substitution, an electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-5-methoxybenzene-1,2-diamine typically involves the introduction of fluorine and methoxy groups onto a benzene ring followed by the addition of amine groups. One common method is the electrophilic aromatic substitution reaction, where a fluorine atom is introduced to the benzene ring using a fluorinating agent. The methoxy group can be added via a nucleophilic substitution reaction using methanol. Finally, the amine groups are introduced through a reduction process, often using hydrogenation or other reducing agents .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors where the aforementioned reactions are carried out under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product .

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically resulting in the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can further modify the amine groups, potentially converting them into other functional groups.

    Substitution: The fluorine and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

    Substitution: Reagents such as sodium methoxide or halogenating agents are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzene derivatives .

Comparison with Similar Compounds

    4-Methoxybenzene-1,2-diamine: Lacks the fluorine substituent, resulting in different chemical properties and reactivity.

    4-Fluoro-1,2-benzenediamine: Lacks the methoxy group, which affects its solubility and interaction with other molecules.

Uniqueness: 4-Fluoro-5-methoxybenzene-1,2-diamine is unique due to the combination of fluorine and methoxy groups on the benzene ring, which imparts distinct electronic and steric properties. This makes it a valuable compound for various chemical syntheses and research applications .

Properties

IUPAC Name

4-fluoro-5-methoxybenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2O/c1-11-7-3-6(10)5(9)2-4(7)8/h2-3H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHUASRLIRHEOIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)N)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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